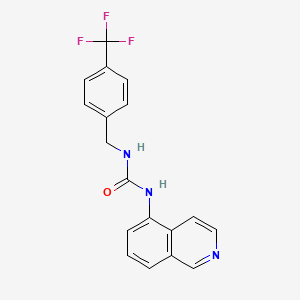

A-425619

Description

Propriétés

IUPAC Name |

1-isoquinolin-5-yl-3-[[4-(trifluoromethyl)phenyl]methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O/c19-18(20,21)14-6-4-12(5-7-14)10-23-17(25)24-16-3-1-2-13-11-22-9-8-15(13)16/h1-9,11H,10H2,(H2,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGVXVZUSQLLJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)NC(=O)NCC3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20206906 | |

| Record name | A-425619 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581809-67-8 | |

| Record name | A-425619 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0581809678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-425619 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A-425619 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2NOA4CE04 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of A-425619

Introduction

A-425619, with the chemical name 1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea, is a novel, potent, and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] The TRPV1 receptor, a non-selective cation channel, is a key integrator of noxious stimuli, including capsaicin (the pungent component of chili peppers), heat, acid, and various endogenous lipids like anandamide.[1][3] These receptors are predominantly expressed on the peripheral and central terminals of nociceptive sensory neurons (A-δ and C-fibers).[1][3] By blocking the activation of TRPV1, this compound effectively mitigates pain signals at their source, demonstrating significant potential in the treatment of inflammatory and tissue injury-related pain.[1][4] This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound functions as a competitive antagonist at the TRPV1 receptor.[2] Its primary mechanism involves blocking the ion channel pore, thereby preventing the influx of cations, primarily Calcium (Ca²⁺), in response to a wide range of stimuli.[2][4] This blockade has been demonstrated against activation by vanilloids (capsaicin), endovanilloids (anandamide, N-arachidonoyl-dopamine or NADA), protons (acid), and heat.[2]

The antagonism of the TRPV1 receptor by this compound leads to several downstream effects:

-

Inhibition of Calcium Influx: this compound potently blocks the increase in intracellular Ca²⁺ concentrations that normally follows TRPV1 activation in both recombinant cell lines and native neurons.[2][4]

-

Suppression of Nociceptive Neuropeptide Release: By preventing neuronal depolarization, this compound inhibits the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), from sensory nerve endings.[4][5]

-

Attenuation of Pain Signaling: The culmination of these actions is the reduction of neuronal excitability and the inhibition of pain signal transmission from the periphery to the central nervous system, resulting in analgesic effects in various preclinical pain models.[1]

Quantitative Data on this compound Activity

The potency and efficacy of this compound have been quantified through various in vitro and in vivo studies. The data are summarized in the tables below.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell/Tissue Type | Agonist | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Intracellular Ca²⁺ Influx | hTRPV1-HEK293 Cells | Capsaicin | 5 nM | [2] |

| Intracellular Ca²⁺ Influx | Rat Dorsal Root Ganglia (DRG) | 500 nM Capsaicin | 78 nM | [4][5] |

| Intracellular Ca²⁺ Influx | Rat Trigeminal Ganglia (TG) | 500 nM Capsaicin | 115 nM | [4][5] |

| Intracellular Ca²⁺ Influx | Rat Dorsal Root Ganglia (DRG) | 3 µM NADA | 36 nM | [4][5] |

| Intracellular Ca²⁺ Influx | Rat Trigeminal Ganglia (TG) | 3 µM NADA | 37 nM | [4][5] |

| Electrophysiology | Rat Dorsal Root Ganglia (DRG) | Capsaicin | 9 nM | [2][4] |

| General Antagonism | Not Specified | Not Specified | 3-9 nM | |

Table 2: In Vivo Efficacy of this compound in Rat Models

| Pain Model | Administration Route | Efficacy Endpoint | ED₅₀ Value | Reference |

|---|---|---|---|---|

| Capsaicin-Induced Mechanical Hyperalgesia | Oral (p.o.) | Reduction of Hyperalgesia | 45 µmol/kg | [1] |

| Complete Freund's Adjuvant (CFA) Inflammatory Pain | Oral (p.o.) | Reduction of Inflammatory Pain | 40 µmol/kg | [1] |

| Complete Freund's Adjuvant (CFA) Inflammatory Pain | Intraperitoneal (i.p.) | Antinociception | 43 mg/kg | [6] |

| Postoperative Pain | Oral (p.o.) | Maintained Efficacy (5 days) | Not Specified |[1] |

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of established experimental methodologies.

1. Intracellular Calcium Influx Assay

-

Objective: To measure the ability of this compound to inhibit agonist-induced increases in intracellular calcium.

-

Methodology:

-

Cell Culture: Primary cultures of rat dorsal root ganglia (DRG) or trigeminal ganglia (TG) neurons, or HEK293 cells stably expressing recombinant human TRPV1, are seeded onto microplates.[2][4]

-

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Application: Cells are pre-incubated with varying concentrations of this compound or vehicle.

-

Agonist Stimulation: A TRPV1 agonist, such as capsaicin or NADA, is added to stimulate the receptor.[4]

-

Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular Ca²⁺ levels, are measured using a fluorescence plate reader.

-

Data Analysis: IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic Hill equation.[7]

-

2. Electrophysiological Recordings

-

Objective: To directly measure the effect of this compound on TRPV1 channel currents.

-

Methodology:

-

Cell Preparation: Whole-cell patch-clamp recordings are performed on cultured rat DRG neurons.[2][4]

-

Recording: A glass micropipette forms a high-resistance seal with the cell membrane to record ionic currents.

-

Stimulation: TRPV1-mediated currents are activated by applying capsaicin, acid (low pH), or heat to the cell.[2]

-

Inhibition Measurement: this compound is applied to the bath solution, and the reduction in the agonist-evoked current is measured. At a concentration of 100 nM, this compound was shown to completely inhibit acid-activated currents.[4][5]

-

Data Analysis: The concentration-dependent block of the current is analyzed to determine the IC₅₀.

-

3. Calcitonin Gene-Related Peptide (CGRP) Release Assay

-

Objective: To assess the effect of this compound on the release of a key pro-inflammatory neuropeptide from sensory neurons.

-

Methodology:

-

Tissue Preparation: DRG cultures are prepared from rats.

-

Pre-incubation: The cultures are incubated with various concentrations of this compound.

-

Stimulation: The release of CGRP is stimulated by adding capsaicin or NADA.[4][5]

-

Quantification: The amount of CGRP released into the culture medium is quantified using an enzyme immunoassay (EIA).

-

Data Analysis: The inhibitory effect of this compound on agonist-evoked CGRP release is determined.[4]

-

4. In Vivo Pain Models

-

Objective: To evaluate the analgesic efficacy of this compound in animal models of pain.

-

Methodology:

-

Model Induction:

-

Inflammatory Pain: Complete Freund's Adjuvant (CFA) is injected into the rat's hind paw to induce chronic inflammation.[1]

-

Neuropathic Pain: The L5/L6 spinal nerves are ligated to create a model of neuropathic pain.[4]

-

Postoperative Pain: A surgical incision is made on the plantar surface of the hind paw.[1]

-

-

Drug Administration: this compound is administered systemically (e.g., orally or intraperitoneally) or locally (e.g., intraplantar injection).[1][8]

-

Nociceptive Testing: Pain responses are measured using standardized tests, such as assessing the paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) or thermal stimulus.

-

Data Analysis: The dose-dependent effects of this compound are evaluated to determine the median effective dose (ED₅₀).[1]

-

Visualizations

Diagram 1: this compound Mechanism of Action at the TRPV1 Receptor

Caption: this compound blocks TRPV1 activation by various stimuli, inhibiting downstream pain signaling.

Diagram 2: Experimental Workflow for In Vivo Efficacy Testing

Caption: Workflow for assessing the analgesic effect of this compound in a rat pain model.

Conclusion

This compound is a highly potent and selective TRPV1 receptor antagonist that operates by directly blocking the channel and preventing its activation by a multitude of pain-inducing stimuli.[1][2] Its mechanism, characterized by the inhibition of cation influx and subsequent suppression of nociceptive signaling, has been thoroughly validated through a range of in vitro and in vivo experiments.[2][4][5] The compound effectively reverses pain behaviors in preclinical models of inflammatory, postoperative, and neuropathic pain.[1] These findings underscore the critical role of the TRPV1 receptor in pain pathophysiology and establish this compound as a significant tool for pain research and a potential therapeutic agent.

References

- 1. This compound [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel transient receptor potential type V1 receptor antagonist, relieves pathophysiological pain associated with inflammation and tissue injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Characterization of this compound at native TRPV1 receptors: a comparison between dorsal root ganglia and trigeminal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Additive antinociceptive effects of the selective Nav1.8 blocker A-803467 and selective TRPV1 antagonists in rat inflammatory and neuropathic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TRPV1 Receptors in the CNS Play a Key Role in Broad-Spectrum Analgesia of TRPV1 Antagonists | Journal of Neuroscience [jneurosci.org]

- 8. Systemic and site-specific effects of this compound, a selective TRPV1 receptor antagonist, on wide dynamic range neurons in CFA-treated and uninjured rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A-425619: A Technical Overview of a Novel TRPV1 Antagonist

An In-depth Guide for Researchers and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of A-425619, a novel, potent, and selective Transient Receptor Potential Vanilloid 1 (TRPV1) receptor antagonist. This compound, identified as [1-Isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], has demonstrated significant efficacy in preclinical models of inflammatory, postoperative, and neuropathic pain.[1] This guide details its mechanism of action, summarizes its pharmacological profile through structured data tables, outlines key experimental methodologies, and visualizes relevant pathways and workflows to provide a thorough resource for the scientific community.

Discovery and Rationale

The Transient Receptor Potential Vanilloid 1 (TRPV1), a nonselective cation channel, is a critical integrator of noxious stimuli, including heat, acid, capsaicin, and various endogenous inflammatory mediators.[2][3] Its localization on nociceptive afferent fibers makes it a prime target for the development of novel analgesic agents.[1] The discovery of this compound stemmed from efforts to identify potent and selective TRPV1 antagonists with improved drug-like properties over earlier compounds like capsazepine.[2][4] this compound belongs to a class of urea-based antagonists and was developed by Abbott Laboratories.[2][5]

Mechanism of Action

This compound functions as a competitive antagonist at the TRPV1 receptor.[2][4] It potently blocks the activation of the TRPV1 channel by a wide range of stimuli, including vanilloids (capsaicin), endogenous ligands (anandamide, N-arachidonoyl-dopamine), acid (protons), and heat.[2][3] By inhibiting the channel, this compound prevents the influx of cations (primarily Ca²⁺ and Na⁺) into nociceptive neurons, thereby blocking the initiation and transmission of pain signals.[5][6]

Quantitative Data Presentation

The potency and efficacy of this compound have been quantified through various in vitro and in vivo studies. The data below is compiled from key publications.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell/Tissue Type | Agonist | IC₅₀ Value | Reference |

| Ca²⁺ Flux | HEK293 (human TRPV1) | Capsaicin (50 nM) | 5 nM | [2][3] |

| Ca²⁺ Flux | HEK293 (human TRPV1) | Anandamide | 3-4 nM | [2][3] |

| Ca²⁺ Flux | HEK293 (human TRPV1) | N-arachidonoyl-dopamine (NADA) | 3-4 nM | [2][3] |

| Electrophysiology | Rat Dorsal Root Ganglion (DRG) Neurons | Capsaicin (1 µM) | 9 nM | [2][3] |

| Ca²⁺ Flux | Rat DRG Neurons | Capsaicin (500 nM) | 78 nM | [5] |

| Ca²⁺ Flux | Rat Trigeminal Ganglion (TG) Neurons | Capsaicin (500 nM) | 115 nM | [5] |

| Ca²⁺ Flux | Rat DRG Neurons | NADA (3 µM) | 36 nM | [5] |

| Ca²⁺ Flux | Rat TG Neurons | NADA (3 µM) | 37 nM | [5] |

This compound demonstrated competitive antagonism with a pA₂ value of 2.5 nM against capsaicin-evoked calcium flux.[2][4]

Table 2: In Vivo Efficacy of this compound in Rat Models

| Pain Model | Endpoint | Route of Administration | ED₅₀ Value | Reference |

| Capsaicin-Induced | Mechanical Hyperalgesia | Oral (p.o.) | 45 µmol/kg | [1] |

| Complete Freund's Adjuvant (CFA) | Chronic Inflammatory Pain | Oral (p.o.) | 40 µmol/kg | [1] |

This compound was also shown to be effective in postoperative, osteoarthritic, and neuropathic pain models and did not impair motor performance at doses up to 300 µmol/kg.[1]

Table 3: Selectivity Profile of this compound

| Target | Activity | IC₅₀ Value | Reference |

| P2X₃, P2X₂/₃, TRPA1 | Inactive | > 10 µM | [2] |

| TRPM8 | Weakly Active | 8 µM | [2] |

| Broad Panel (GPCRs, enzymes, transporters) | Inactive | > 10 µM | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are based on descriptions in the cited literature.

In Vitro Calcium (Ca²⁺) Flux Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium following TRPV1 activation.

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the recombinant human TRPV1 receptor are cultured under standard conditions.[2]

-

Cell Plating: Cells are seeded into 96-well or 384-well microplates and grown to confluence.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffered saline solution.[2]

-

Compound Incubation: this compound or other test antagonists are added to the wells at varying concentrations and incubated for a specified period to allow for receptor binding.

-

Agonist Stimulation: An agonist (e.g., 50 nM capsaicin) is added to the wells to activate the TRPV1 channels.

-

Data Acquisition: Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are measured immediately using a fluorescence imaging plate reader (FLIPR).[2]

-

Data Analysis: The fluorescence response is normalized to the control (agonist alone). IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents through TRPV1 channels in individual neurons.

-

Neuron Culture: Dorsal root ganglion (DRG) neurons are harvested from rats and cultured for a short period.[2]

-

Patch-Clamp Setup: A single neuron is selected, and a glass micropipette forms a high-resistance seal ("gigaseal") with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

-

Voltage Clamp: The neuron's membrane potential is clamped at a holding potential (e.g., -70 mV).[2]

-

Agonist Application: A solution containing a TRPV1 agonist (e.g., 1 µM capsaicin) is perfused over the neuron, evoking an inward current.

-

Antagonist Application: After establishing a stable baseline response to the agonist, this compound is co-applied with the agonist at various concentrations.

-

Recording and Analysis: The reduction in the amplitude of the capsaicin-evoked current in the presence of this compound is measured. Data is used to generate a concentration-inhibition curve and calculate the IC₅₀ value. The reversibility of the block is tested by a washout period followed by re-application of the agonist.[2]

In Vivo Model: CFA-Induced Inflammatory Pain

This model assesses the efficacy of a compound in a state of chronic inflammatory pain.

-

Induction of Inflammation: A complete Freund's Adjuvant (CFA) emulsion is injected into the plantar surface of one hind paw of a rat. This induces a localized, long-lasting inflammation and pain hypersensitivity.[1]

-

Baseline Testing: Before drug administration, baseline pain sensitivity (e.g., paw withdrawal threshold to a mechanical stimulus or latency to a thermal stimulus) is measured.

-

Drug Administration: this compound is administered to the animals, typically via oral gavage (p.o.).[1]

-

Post-Dosing Assessment: At various time points after dosing, pain sensitivity is re-assessed.

-

Data Analysis: The reversal of hyperalgesia (pain hypersensitivity) is calculated for each dose. The dose that produces a 50% reversal of hyperalgesia (ED₅₀) is determined.[1]

Summary and Conclusion

This compound is a well-characterized TRPV1 antagonist with high potency and selectivity. It effectively blocks channel activation from diverse stimuli and has demonstrated significant analgesic effects in multiple preclinical pain models.[1][2] A notable characteristic of this compound and other TRPV1 antagonists is the induction of transient hyperthermia, a factor that requires consideration in clinical development.[7] The comprehensive data available for this compound make it a valuable tool for studying the role of TRPV1 in nociception and a benchmark for the development of next-generation analgesics.

References

- 1. This compound [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel transient receptor potential type V1 receptor antagonist, relieves pathophysiological pain associated with inflammation and tissue injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. This compound [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel and selective transient receptor potential type V1 receptor antagonist, blocks channel activation by vanilloids, heat, and acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of this compound at native TRPV1 receptors: a comparison between dorsal root ganglia and trigeminal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Effects of the transient receptor potential vanilloid 1 antagonist this compound on body temperature and thermoregulation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

A-425619: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-425619 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain and neurogenic inflammation. This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological profile of this compound. It includes detailed experimental protocols for in vitro and in vivo characterization, along with a summary of its efficacy in preclinical pain models. This document is intended to serve as a comprehensive resource for researchers in the fields of pain, inflammation, and drug development.

Chemical Structure and Properties

This compound, with the IUPAC name N-(isoquinolin-5-yl)-N'-((4-(trifluoromethyl)phenyl)methyl)urea, is a synthetic organic compound. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | N-(isoquinolin-5-yl)-N'-((4-(trifluoromethyl)phenyl)methyl)urea |

| Molecular Formula | C₁₈H₁₄F₃N₃O |

| Molecular Weight | 345.32 g/mol |

| CAS Number | 581809-67-8 |

| SMILES | O=C(NCC1=CC=C(C(F)(F)F)C=C1)NC2=CC=CC3=CN=CC=C23 |

| Appearance | White to off-white solid |

| Purity | ≥98% |

| Solubility | Soluble in DMSO and ethanol |

Pharmacological Profile

This compound is a highly potent and selective competitive antagonist of the TRPV1 receptor. It effectively blocks the activation of TRPV1 by various stimuli, including capsaicin, heat, and protons (acidic conditions).[1]

In Vitro Potency

The inhibitory activity of this compound has been characterized in various in vitro systems, demonstrating its high affinity for the TRPV1 receptor.

| Assay System | Agonist | IC₅₀ (nM) | Reference(s) |

| Human TRPV1 in HEK293 cells (Ca²⁺ flux) | Capsaicin (50 nM) | 5 | [1] |

| Human TRPV1 in HEK293 cells (Ca²⁺ flux) | Anandamide | 3-4 | [1][2] |

| Human TRPV1 in HEK293 cells (Ca²⁺ flux) | NADA | 3-4 | [1][2] |

| Native rat TRPV1 in DRG neurons (electrophysiology) | Capsaicin (1 µM) | 9 | [1][2] |

| Native rat TRPV1 in DRG neurons (Ca²⁺ flux) | Capsaicin (500 nM) | 78 | [3][4] |

| Native rat TRPV1 in trigeminal neurons (Ca²⁺ flux) | Capsaicin (500 nM) | 115 | [3][4] |

| Native rat TRPV1 in DRG neurons (Ca²⁺ flux) | NADA (3 µM) | 36 | [3][4] |

| Native rat TRPV1 in trigeminal neurons (Ca²⁺ flux) | NADA (3 µM) | 37 | [3][4] |

Selectivity

This compound exhibits high selectivity for the TRPV1 receptor. In a broad panel of in vitro binding and functional assays, this compound showed no significant activity (IC₅₀ > 10 µM) at a wide range of other receptors, enzymes, transporters, and ion channels.[1] This high degree of selectivity minimizes the potential for off-target effects.

Mechanism of Action

This compound acts as a competitive antagonist at the TRPV1 receptor.[1][2] This means it directly competes with activating ligands, such as capsaicin and endovanilloids, for the same binding site on the receptor, thereby preventing channel opening and subsequent cation influx.

Signaling Pathway

The TRPV1 receptor is a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[1] Its activation by noxious stimuli leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron and initiates the transmission of pain signals to the central nervous system.[5] This activation also triggers the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, contributing to neurogenic inflammation.[6][7] this compound, by blocking the TRPV1 channel, effectively inhibits these downstream signaling events.

In Vivo Efficacy

This compound has demonstrated significant efficacy in various preclinical models of pain, highlighting its potential as an analgesic agent.

| Pain Model | Species | Effect of this compound | ED₅₀ (p.o.) | Reference(s) |

| Capsaicin-induced mechanical hyperalgesia | Rat | Dose-dependently reduced mechanical hyperalgesia. | 45 µmol/kg | [8] |

| CFA-induced chronic inflammatory pain | Rat | Potently reduced thermal hyperalgesia. | 40 µmol/kg | [8] |

| Postoperative pain (plantar incision) | Rat | Maintained efficacy in reducing mechanical allodynia with twice-daily dosing for 5 days. | Not determined | [8] |

| Neuropathic pain | Rat | Showed partial efficacy in reducing mechanical allodynia. | Not determined | [8] |

Experimental Protocols

In Vitro: Calcium Flux Assay in HEK293 Cells

This protocol describes the measurement of intracellular calcium concentration changes in HEK293 cells stably expressing human TRPV1 using a fluorometric imaging plate reader (FLIPR).

Materials:

-

HEK293 cells stably expressing human TRPV1

-

Culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

-

This compound stock solution (in DMSO)

-

TRPV1 agonist stock solution (e.g., Capsaicin in DMSO)

Procedure:

-

Cell Culture: Culture HEK293-hTRPV1 cells in a T-75 flask until they reach 80-90% confluency.

-

Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells/well and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution by dissolving Fluo-4 AM and Pluronic F-127 in assay buffer.

-

Remove the culture medium from the wells and add 100 µL of the Fluo-4 AM loading solution to each well.

-

Incubate the plate at 37°C for 1 hour in the dark.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in assay buffer.

-

Wash the cells twice with assay buffer, leaving a final volume of 100 µL in each well.

-

Add 50 µL of the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

-

-

FLIPR Measurement:

-

Place the plate in the FLIPR instrument.

-

Set the instrument to record fluorescence (excitation ~488 nm, emission ~520 nm).

-

Initiate recording and establish a stable baseline.

-

Add 50 µL of the TRPV1 agonist (e.g., capsaicin at a final concentration of 50 nM) to all wells.

-

Continue recording the fluorescence signal for at least 2 minutes.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response of the vehicle control (agonist only).

-

Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

In Vitro: Whole-Cell Patch-Clamp Electrophysiology on DRG Neurons

This protocol outlines the procedure for recording TRPV1-mediated currents from cultured rat dorsal root ganglion (DRG) neurons.

Materials:

-

Primary rat DRG neuron culture

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

-

Internal solution (in mM): 140 KCl, 2 MgCl₂, 1 EGTA, 10 HEPES, 2 ATP-Mg (pH 7.2 with KOH)

-

Patch pipettes (2-5 MΩ resistance)

-

Patch-clamp amplifier and data acquisition system

-

This compound and capsaicin stock solutions

Procedure:

-

Neuron Preparation: Isolate and culture DRG neurons from rats according to standard protocols.

-

Patch-Clamp Recording:

-

Transfer a coverslip with cultured DRG neurons to the recording chamber and perfuse with external solution.

-

Establish a whole-cell patch-clamp configuration on a small-diameter DRG neuron.

-

Hold the neuron at a membrane potential of -60 mV.

-

-

Current Measurement:

-

Apply capsaicin (e.g., 1 µM) via the perfusion system to elicit an inward current.

-

After the current returns to baseline, perfuse with a solution containing this compound for a few minutes.

-

Co-apply capsaicin and this compound and record the resulting current.

-

Repeat with different concentrations of this compound to determine a dose-response relationship.

-

-

Data Analysis:

-

Measure the peak amplitude of the capsaicin-evoked current in the absence and presence of this compound.

-

Calculate the percentage inhibition for each concentration of this compound.

-

Plot the percentage inhibition against the antagonist concentration to determine the IC₅₀ value.

-

In Vivo: CFA-Induced Inflammatory Pain Model in Rats

This protocol describes the induction of chronic inflammatory pain using Complete Freund's Adjuvant (CFA) and the assessment of mechanical allodynia.

Procedure:

-

Induction of Inflammation:

-

Anesthetize the rat (e.g., with isoflurane).

-

Inject 100-150 µL of CFA into the plantar surface of one hind paw.

-

-

Behavioral Testing (Mechanical Allodynia):

-

Allow the inflammation to develop for 24-48 hours.

-

Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate.

-

Apply von Frey filaments of increasing stiffness to the plantar surface of the inflamed paw.

-

The paw withdrawal threshold is defined as the lowest force that elicits a brisk withdrawal response.

-

-

Drug Administration and Assessment:

-

Administer this compound (e.g., orally) at various doses.

-

Measure the paw withdrawal threshold at different time points after drug administration.

-

Compare the withdrawal thresholds of the drug-treated group to a vehicle-treated control group to determine the efficacy of this compound.

-

In Vivo: Postoperative Pain Model in Rats

This protocol details the creation of a postoperative pain model via plantar incision and the evaluation of mechanical allodynia.

Procedure:

-

Surgical Incision:

-

Anesthetize the rat.

-

Make a 1 cm longitudinal incision through the skin and fascia of the plantar aspect of one hind paw, starting from the heel and extending towards the toes.

-

Suture the wound with one or two stitches.

-

-

Behavioral Testing:

-

Assess mechanical allodynia using von Frey filaments as described in the CFA model, typically starting a few hours after surgery and continuing for several days.

-

-

Drug Administration and Assessment:

-

Administer this compound and assess its effect on the paw withdrawal threshold as described in the CFA model.

-

Conclusion

This compound is a valuable research tool for investigating the role of the TRPV1 receptor in pain and inflammation. Its high potency and selectivity make it a suitable compound for both in vitro and in vivo studies. The detailed protocols provided in this guide should enable researchers to effectively utilize this compound in their investigations and contribute to a better understanding of TRPV1 pharmacology and its therapeutic potential.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Characterization of this compound at native TRPV1 receptors: a comparison between dorsal root ganglia and trigeminal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pain-enhancing mechanism through interaction between TRPV1 and anoctamin 1 in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acid Activation of Trpv1 Leads to an Up-Regulation of Calcitonin Gene-related Peptide Expression in Dorsal Root Ganglion Neurons via the CaMK-CREB Cascade: A Potential Mechanism of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TRPV1: a stress response protein in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel transient receptor potential type V1 receptor antagonist, relieves pathophysiological pain associated with inflammation and tissue injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of A-425619: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-425619, with the chemical name 1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea, is a novel, potent, and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2][3] This receptor, a non-selective cation channel, is a key integrator of noxious stimuli, including capsaicin, heat, and acidic conditions, playing a crucial role in pain signaling and neurogenic inflammation.[2][4][5] This technical guide provides a comprehensive overview of the in vitro pharmacological profile of this compound, detailing its mechanism of action, potency against various TRPV1 activators, and selectivity. The information presented herein is intended to support further research and drug development efforts targeting the TRPV1 pathway.

Mechanism of Action

This compound functions as a competitive antagonist at the TRPV1 receptor.[2] It effectively blocks the activation of the channel by a variety of stimuli, including vanilloids like capsaicin, endogenous lipids such as anandamide and N-arachidonoyl-dopamine (NADA), as well as physical stimuli like heat and protons (acid).[2][6] By inhibiting TRPV1 activation, this compound prevents the influx of cations, primarily Ca2+, into sensory neurons, thereby blocking the initiation and transmission of pain signals.[2][7]

Quantitative Analysis of In Vitro Potency

The inhibitory activity of this compound has been quantified across various in vitro assay systems. The following tables summarize the half-maximal inhibitory concentration (IC50) values obtained in different experimental settings.

Table 1: Inhibition of Recombinant Human TRPV1 Receptor Activation in HEK293 Cells

| Agonist | Agonist Concentration | This compound IC50 (nM) | Reference |

| Capsaicin | 50 nM | 5 | [2][6] |

| N-arachidonoyl-dopamine (NADA) | 3 µM | 3-4 | [2][6] |

| Anandamide | 10 µM | 3-4 | [2][6] |

| Acid (pH 5.5) | - | Potent Blockade | [6] |

Table 2: Inhibition of Native TRPV1 Receptor Activation in Rodent Sensory Neurons

| Species | Neuron Type | Agonist | Agonist Concentration | This compound IC50 (nM) | Reference |

| Rat | Dorsal Root Ganglion (DRG) | Capsaicin | 1 µM | 9 | [2][6] |

| Rat | Dorsal Root Ganglion (DRG) | Capsaicin | 500 nM | 78 | [1] |

| Rat | Trigeminal Ganglia | Capsaicin | 500 nM | 115 | [1] |

| Rat | Dorsal Root Ganglion (DRG) | N-arachidonoyl-dopamine (NADA) | 3 µM | 36 | [1] |

| Rat | Trigeminal Ganglia | N-arachidonoyl-dopamine (NADA) | 3 µM | 37 | [1] |

Signaling Pathways and Experimental Workflows

The antagonism of TRPV1 by this compound disrupts key signaling cascades involved in nociception. The following diagrams illustrate the targeted pathway and a typical experimental workflow for characterizing TRPV1 antagonists.

Figure 1: this compound blocks TRPV1 activation and downstream signaling.

References

- 1. Characterization of this compound at native TRPV1 receptors: a comparison between dorsal root ganglia and trigeminal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel transient receptor potential type V1 receptor antagonist, relieves pathophysiological pain associated with inflammation and tissue injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. medchemexpress.com [medchemexpress.com]

A-425619: A Deep Dive into its Potent and Selective Antagonism of the TRPV1 Channel

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core selectivity of A-425619, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This compound, chemically identified as 1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea, has demonstrated significant potential in preclinical models of inflammatory, postoperative, and osteoarthritic pain.[1] This document provides a comprehensive overview of its quantitative selectivity, the detailed experimental methodologies used to characterize its activity, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Assessment of this compound's Potency and Selectivity

This compound exhibits high affinity and potent antagonism at both human and rat TRPV1 receptors.[2] Its efficacy has been quantified through various in vitro assays, primarily focusing on its ability to inhibit the activation of the TRPV1 channel by a range of agonists, including capsaicin and the endogenous cannabinoid, N-arachidonoyl-dopamine (NADA).

The inhibitory concentrations (IC50) of this compound have been determined in different neuronal cell types, providing a clear picture of its potency.

| Agonist | Cell Type | IC50 (nM) | Reference |

| Capsaicin (500 nM) | Dorsal Root Ganglion (DRG) Neurons | 78 | [3] |

| Capsaicin (500 nM) | Trigeminal Ganglion Neurons | 115 | [3] |

| N-arachidonoyl-dopamine (NADA) (3 µM) | Dorsal Root Ganglion (DRG) Neurons | 36 | [3] |

| N-arachidonoyl-dopamine (NADA) (3 µM) | Trigeminal Ganglion Neurons | 37 | [3] |

Furthermore, studies have reported a general IC50 range of 3-9 nM for this compound as a TRPV1 antagonist.[1] Electrophysiological studies have demonstrated that a 100 nM concentration of this compound can completely inhibit TRPV1-mediated acid-activated currents in both dorsal root ganglia and trigeminal ganglion neurons.[3][4]

In Vivo Efficacy

The potent in vitro activity of this compound translates to significant efficacy in preclinical models of pain. Oral administration of this compound has been shown to dose-dependently reduce capsaicin-induced mechanical hyperalgesia with an ED50 of 45 µmol/kg.[2] It is also effective in models of inflammatory and postoperative pain.[2]

Experimental Protocols

The characterization of this compound's selectivity for the TRPV1 channel relies on a combination of sophisticated in vitro and in vivo experimental techniques. Below are detailed methodologies for the key experiments cited.

In Vitro Calcium Imaging Assay using a Fluorometric Imaging Plate Reader (FLIPR)

This assay is a high-throughput method to assess the ability of a compound to block agonist-induced calcium influx through the TRPV1 channel expressed in a recombinant cell line.

a. Cell Culture and Plating:

-

Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human TRPV1 channel (hTRPV1-HEK293).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM)/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 0.5 mg/mL Geneticin (G418) for selection.

-

Plating: Cells are seeded at a density of 10,000 cells/well in 384-well black, clear-bottom poly-D-lysine coated plates and incubated overnight at 37°C and 5% CO2.

b. Dye Loading:

-

The next day, the cell plates are removed from the incubator.

-

An equal volume of a calcium-sensitive dye loading buffer (e.g., FLIPR Calcium 6 Assay Kit) is added to each well.

-

The plates are then incubated for one hour at 37°C and 5% CO2.

c. Compound and Agonist Preparation:

-

This compound is serially diluted in an appropriate assay buffer to create a concentration range.

-

A stock solution of a TRPV1 agonist, such as capsaicin, is prepared and then diluted to a final concentration that elicits a robust response (e.g., EC80).

d. FLIPR Assay Execution:

-

The dye-loaded cell plate and the compound plate are placed into the FLIPR instrument.

-

The instrument first measures the baseline fluorescence.

-

This compound is then added to the cells, and the fluorescence is monitored for a set period to determine any direct effect of the compound.

-

Subsequently, the agonist (capsaicin) is added, and the change in fluorescence, indicative of intracellular calcium concentration, is recorded in real-time.

e. Data Analysis:

-

The increase in fluorescence following agonist addition is quantified.

-

The inhibitory effect of this compound is calculated as a percentage of the response seen with the agonist alone.

-

IC50 values are determined by fitting the concentration-response data to a sigmoidal curve.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion currents flowing through the TRPV1 channel and how they are affected by this compound.

a. Cell Preparation:

-

Dorsal Root Ganglion (DRG) neurons are isolated from rats and cultured on glass coverslips.

b. Recording Setup:

-

The coverslip with the DRG neurons is placed in a recording chamber on the stage of an inverted microscope.

-

The chamber is continuously perfused with an external solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

-

Glass micropipettes with a resistance of 3-5 MΩ are fabricated and filled with an internal solution (in mM): 140 KCl, 5 MgCl2, 4 Na2ATP, 0.3 Na3GTP, 2.5 CaCl2, 5 EGTA, and 10 HEPES, with the pH adjusted to 7.2.

c. Whole-Cell Recording:

-

A micropipette is brought into contact with a neuron, and a high-resistance "giga-seal" is formed.

-

The cell membrane under the pipette is then ruptured by applying gentle suction, establishing the whole-cell configuration.

-

The neuron is voltage-clamped at a holding potential of -60 mV.

d. Drug Application:

-

TRPV1 agonists (e.g., capsaicin or a low pH solution) are applied to the neuron via a perfusion system to evoke an inward current.

-

After establishing a stable baseline response to the agonist, this compound is co-applied with the agonist at various concentrations.

e. Data Acquisition and Analysis:

-

The amplitude of the agonist-evoked current in the presence and absence of this compound is recorded.

-

The percentage of inhibition of the current by this compound is calculated.

-

Concentration-response curves are generated to determine the IC50 value.

Visualizing the Core Mechanisms

To further elucidate the context of this compound's action, the following diagrams, generated using the DOT language, illustrate the TRPV1 signaling pathway and the experimental workflows.

Caption: TRPV1 signaling pathway and the inhibitory action of this compound.

Caption: Workflow for the FLIPR-based calcium imaging assay.

Caption: Workflow for the whole-cell patch-clamp electrophysiology assay.

References

- 1. A 425619 | TRPV Antagonists: R&D Systems [rndsystems.com]

- 2. This compound [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel transient receptor potential type V1 receptor antagonist, relieves pathophysiological pain associated with inflammation and tissue injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of this compound at native TRPV1 receptors: a comparison between dorsal root ganglia and trigeminal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Preclinical Profile of A-425619: A Potent TRPV1 Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

A-425619, chemically described as 1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea, is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] The TRPV1 receptor, a non-selective cation channel, is a key integrator of noxious stimuli, including heat, protons (acidic conditions), and endogenous ligands like anandamide and capsaicin (the pungent component of chili peppers).[2][3] Its activation on sensory neurons is a critical step in the generation of pain signals, particularly in the context of inflammation and tissue injury.[3][4] this compound has demonstrated significant analgesic effects in a variety of preclinical models of inflammatory and neuropathic pain, highlighting its potential as a non-opioid analgesic.[5][6] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of this compound, with a focus on its pharmacodynamic efficacy, mechanism of action, and the experimental protocols used in its evaluation.

Pharmacokinetics: A Data Gap

In Vivo Efficacy in Preclinical Pain Models

This compound has been evaluated in several rodent models of pain, consistently demonstrating dose-dependent anti-hyperalgesic and anti-allodynic effects. The following tables summarize the key findings from these studies.

| Inflammatory Pain Models | ||||

| Model | Species | Administration Route | Dose | Effect |

| Capsaicin-induced mechanical hyperalgesia | Rat | Oral (p.o.) | ED50 = 45 µmol/kg | Dose-dependent reduction in mechanical hyperalgesia.[6] |

| Complete Freund's Adjuvant (CFA)-induced chronic inflammatory pain | Rat | Oral (p.o.) | ED50 = 40 µmol/kg | Potent reduction of chronic inflammatory pain.[6] |

| Complete Freund's Adjuvant (CFA)-induced chronic inflammatory pain | Rat | Intrathecal (i.t.) | Not specified | Effective in reducing pain.[6] |

| Complete Freund's Adjuvant (CFA)-induced chronic inflammatory pain | Rat | Local injection into inflamed paw | Not specified | Effective in reducing pain.[6] |

| Neuropathic and Postoperative Pain Models | ||||

| Model | Species | Administration Route | Dose | Effect |

| Spinal Nerve Ligation (SNL)-induced tactile hypersensitivity | Rat | Intraperitoneal (i.p.) | Not specified | 36% reversal of tactile hypersensitivity.[5] |

| Chronic Constriction Injury (CCI)-induced tactile hypersensitivity | Rat | Intraperitoneal (i.p.) | Not specified | 36% reversal of tactile hypersensitivity.[5] |

| Postoperative pain model | Rat | Oral (p.o.), twice daily for 5 days | Not specified | Maintained efficacy in reducing postoperative pain.[6] |

| Monoiodoacetate (MIA)-induced osteoarthritic pain | Rat | Intraperitoneal (i.p.) | Not specified | 24% normalization of weight bearing.[5] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Capsaicin-Induced Mechanical Hyperalgesia in Rats

-

Animals: Male Sprague-Dawley rats.

-

Induction of Hyperalgesia: A solution of capsaicin is injected into the plantar surface of one hind paw to induce localized inflammation and hypersensitivity to mechanical stimuli.

-

Drug Administration: this compound is administered orally (p.o.) at various doses.

-

Assessment of Mechanical Hyperalgesia: The paw withdrawal threshold in response to a mechanical stimulus (e.g., von Frey filaments) is measured before and after capsaicin injection and subsequent drug administration. An increase in the paw withdrawal threshold after treatment indicates an analgesic effect.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Rats

-

Animals: Male Sprague-Dawley rats.

-

Induction of Inflammation: Complete Freund's Adjuvant (CFA) is injected into the plantar surface of one hind paw, leading to a robust and long-lasting inflammatory response characterized by edema, hyperalgesia, and allodynia.

-

Drug Administration: this compound is administered via oral (p.o.), intrathecal (i.t.), or local injection into the inflamed paw.

-

Assessment of Pain-Related Behaviors: Thermal hyperalgesia (e.g., using a plantar test device) and mechanical allodynia (e.g., using von Frey filaments) are assessed at various time points after CFA injection and drug administration.

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats

-

Animals: Male Sprague-Dawley rats.

-

Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are tightly ligated, resulting in nerve injury and the development of neuropathic pain behaviors.

-

Drug Administration: this compound is administered intraperitoneally (i.p.).

-

Assessment of Tactile Hypersensitivity: The paw withdrawal threshold to mechanical stimulation with von Frey filaments is measured on the ipsilateral (injured) hind paw to assess the development and reversal of mechanical allodynia.

Mechanism of Action and Experimental Workflow Visualizations

Signaling Pathway of this compound as a TRPV1 Antagonist

The following diagram illustrates the mechanism of action of this compound in blocking the activation of the TRPV1 receptor.

Caption: Mechanism of this compound as a competitive antagonist of the TRPV1 receptor.

Experimental Workflow for Preclinical Efficacy Testing

The diagram below outlines a typical experimental workflow for evaluating the analgesic efficacy of this compound in a preclinical pain model.

Caption: A typical experimental workflow for assessing the efficacy of this compound.

Conclusion

This compound is a well-characterized, potent, and selective TRPV1 antagonist with demonstrated efficacy in a range of preclinical models of inflammatory, neuropathic, and postoperative pain. While detailed quantitative pharmacokinetic data remains elusive in the public domain, the extensive pharmacodynamic and in vivo efficacy data provide a strong rationale for its potential as a novel analgesic. This technical guide consolidates the available preclinical information on this compound, offering valuable insights for researchers and drug development professionals in the field of pain therapeutics. Further studies to delineate its full pharmacokinetic profile would be instrumental in advancing its clinical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. TRPV1: A Target for Next Generation Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting TRPV1 as an Alternative Approach to Narcotic Analgesics to Treat Chronic Pain Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception [mdpi.com]

- 6. This compound [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel transient receptor potential type V1 receptor antagonist, relieves pathophysiological pain associated with inflammation and tissue injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A-425619: A Potent Antagonist of Capsaicin-Induced Calcium Influx Through TRPV1

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

A-425619, with the chemical name 1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea, is a novel, potent, and highly selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2][3] The TRPV1 receptor, a non-selective cation channel, is a key player in pain sensation, responding to various noxious stimuli including capsaicin (the pungent component of chili peppers), heat, and acidic conditions.[4][5][6] Activation of TRPV1 leads to an influx of cations, primarily calcium, into the cell, triggering downstream signaling cascades that result in the sensation of pain and neurogenic inflammation.[4][7] this compound has demonstrated significant efficacy in blocking this capsaicin-induced calcium influx, making it a valuable tool for studying TRPV1 function and a promising candidate for the development of novel analgesics.[1][3] This technical guide provides a comprehensive overview of the effects of this compound on capsaicin-induced calcium influx, including quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The inhibitory potency of this compound on capsaicin-induced calcium influx has been characterized across various in vitro models. The following tables summarize the key quantitative data, providing a clear comparison of its efficacy.

| Cell Type | Agonist (Concentration) | This compound IC50 | Comparator: Capsazepine IC50 | Reference |

| Dorsal Root Ganglion (DRG) Neurons | Capsaicin (500 nM) | 78 nM | 2.63 µM | [1] |

| Trigeminal Ganglion (TG) Neurons | Capsaicin (500 nM) | 115 nM | 6.31 µM | [1] |

| HEK293 cells expressing human TRPV1 | Capsaicin (50 nM) | 5 nM | 149 nM | [2][8] |

| Rat DRG Neurons | Capsaicin | 9 nM | Not Reported | [2][9][10] |

| Cell Type | Agonist (Concentration) | This compound IC50 | Comparator: Capsazepine IC50 | Reference |

| Dorsal Root Ganglion (DRG) Neurons | N-arachidonoyl-dopamine (NADA) (3 µM) | 36 nM | 741 nM | [1] |

| Trigeminal Ganglion (TG) Neurons | N-arachidonoyl-dopamine (NADA) (3 µM) | 37 nM | 708 nM | [1] |

| HEK293 cells expressing human TRPV1 | N-arachidonoyl-dopamine (NADA) (3 µM) | 3-4 nM | Not Reported | [2][8] |

| HEK293 cells expressing human TRPV1 | Anandamide (10 µM) | 3-4 nM | Not Reported | [2][8] |

Signaling Pathway

The mechanism of this compound's action is through competitive antagonism of the TRPV1 receptor. The following diagram illustrates the signaling pathway of capsaicin-induced calcium influx and the inhibitory effect of this compound.

Caption: Capsaicin activates the TRPV1 receptor, leading to calcium influx and downstream signaling. This compound competitively blocks the TRPV1 receptor, inhibiting this pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound on capsaicin-induced calcium influx.

Cell Culture

-

Dorsal Root Ganglion (DRG) and Trigeminal Ganglion (TG) Neurons:

-

Primary neurons are isolated from rats.[1]

-

The ganglia are dissected and enzymatically dissociated.

-

Cells are plated on coated culture dishes and maintained in appropriate growth medium.

-

-

HEK293 Cells Stably Expressing Human TRPV1:

Intracellular Calcium Measurement Assay

This protocol is a generalized procedure based on common practices for measuring intracellular calcium influx.

References

- 1. Characterization of this compound at native TRPV1 receptors: a comparison between dorsal root ganglia and trigeminal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel transient receptor potential type V1 receptor antagonist, relieves pathophysiological pain associated with inflammation and tissue injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TRPV1: A Target for Next Generation Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]

- 7. Mechanisms of Prolonged Presynaptic Ca2+ Signaling and Glutamate Release Induced by TRPV1 Activation in Rat Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. A 425619 | TRPV Channels | Tocris Bioscience [tocris.com]

- 10. rndsystems.com [rndsystems.com]

A-425619: A Technical Guide to its Antagonism of Heat and Acid Activation of the TRPV1 Channel

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel that functions as a critical polymodal integrator of noxious stimuli.[1] Predominantly expressed in primary afferent nociceptive neurons, TRPV1 is activated by a diverse range of physical and chemical stimuli, including noxious heat (>42°C), acidic conditions (pH < 6.0), and exogenous/endogenous vanilloid compounds like capsaicin and anandamide.[1][2][3] This activation leads to an influx of cations, primarily Ca²⁺ and Na⁺, triggering membrane depolarization and the transmission of pain signals.[4] Given its central role in nociception, particularly in inflammatory and neuropathic pain states, TRPV1 has become a key target for the development of novel analgesic agents.

A-425619, with the chemical name 1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea, is a potent, selective, and competitive antagonist of the TRPV1 receptor.[2][3] Extensive in vitro and in vivo studies have demonstrated its efficacy in blocking TRPV1 activation by all major modalities: chemical ligands (vanilloids), heat, and protons (acid).[2][4] This technical guide provides an in-depth summary of the quantitative data, experimental methodologies, and mechanistic understanding of this compound's role in specifically blocking the heat and acid activation of TRPV1.

Mechanism of Action

This compound functions as a competitive antagonist, acting at or near the intracellular capsaicin-binding site of the TRPV1 channel.[5] While heat, protons, and capsaicin utilize distinct molecular mechanisms to induce the conformational changes required for channel gating, this compound is capable of inhibiting activation from all three stimuli.[4] This suggests that the binding of this compound stabilizes the channel in a closed or non-conductive state, effectively preventing the pore from opening regardless of the activating stimulus. Its high potency and broad-spectrum antagonism make it a valuable tool for dissecting the physiological roles of TRPV1 and a lead compound in the development of pain therapeutics.

Quantitative Data: Inhibition of TRPV1 Activation

The inhibitory potency of this compound has been quantified against various TRPV1 activators using electrophysiology and calcium imaging assays. The data from key studies are summarized below.

| Activation Mode | Agonist / Stimulus | Assay Type | Cell Type | Species | Potency (IC₅₀) | Reference |

| Acid (Protons) | pH 5.0 | Electrophysiology | Rat DRG Neurons | Rat | Complete block at 100 nM | [2] |

| Heat | >42°C | Not Specified | Not Specified | Rat/Human | Effective Blocker (IC₅₀ NR) | [2][4] |

| Vanilloid | 50 nM Capsaicin | Ca²⁺ Influx (FLIPR) | HEK293 | Human | 5 nM | [2] |

| Vanilloid | Capsaicin | Electrophysiology | Rat DRG Neurons | Rat | 9 nM | [2] |

| Endovanilloid | Anandamide | Ca²⁺ Influx (FLIPR) | HEK293 | Human | 3 nM | [2] |

| Endovanilloid | N-arachidonoyl-dopamine | Ca²⁺ Influx (FLIPR) | HEK293 | Human | 4 nM | [2] |

| NR: Not Reported in the primary literature. While this compound is confirmed to block heat-induced activation, a specific IC₅₀ value is not available. |

Experimental Protocols

The following sections detail the methodologies used to determine the inhibitory effects of this compound on heat- and acid-evoked TRPV1 activation.

Inhibition of Acid-Evoked Currents (Electrophysiology)

This protocol is based on whole-cell patch-clamp studies on cultured dorsal root ganglion (DRG) neurons to measure ion channel currents directly.

-

Cell Preparation:

-

Dorsal root ganglia are dissected from rats and enzymatically dissociated to create a primary culture of sensory neurons.

-

Cells are plated on coated coverslips and cultured for 1-2 days before experiments.

-

-

Electrophysiological Recording:

-

Configuration: Whole-cell patch-clamp configuration is established.

-

Holding Potential: The neuron's membrane potential is clamped at a negative holding potential, typically -60 mV, to record inward currents.

-

Solutions:

-

Extracellular Solution (ECS): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose. The pH is adjusted to 7.4 with NaOH.

-

Intracellular (Pipette) Solution: Contains (in mM): 140 CsCl, 10 HEPES, 5 EGTA, and 2 Mg-ATP. The pH is adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.

-

-

-

Experimental Procedure:

-

A stable baseline current is recorded while the neuron is perfused with the standard ECS (pH 7.4).

-

To evoke an acid-activated current, the perfusion is switched to an acidic ECS (pH 5.0), achieved by replacing HEPES with MES buffer.

-

To test for inhibition, neurons are pre-incubated with this compound (e.g., for 2-5 minutes) before the application of the acidic solution in the continued presence of the antagonist.

-

The peak inward current in the presence of this compound is measured and compared to the control response (acid alone) to determine the percentage of inhibition. A full dose-response curve can be generated by testing a range of this compound concentrations. Studies show that 100 nM this compound completely blocks the pH 5.0-evoked current.[2]

-

Inhibition of Heat-Evoked Activation (Calcium Imaging)

This protocol describes a common method using a fluorescent calcium indicator in HEK293 cells stably expressing recombinant TRPV1. This high-throughput method measures the secondary messenger (Ca²⁺) influx following channel activation.

-

Cell Preparation:

-

HEK293 cells stably transfected with the human or rat TRPV1 gene are plated in 96-well or 384-well black-walled microplates.

-

Cells are grown to near-confluency.

-

-

Dye Loading:

-

Prepare a loading buffer containing the ratiometric calcium indicator Fura-2 AM (e.g., 2-5 µM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES). Pluronic F-127 (0.02%) is often included to aid dye solubilization.

-

Remove the cell culture medium and add the Fura-2 AM loading buffer to the cells.

-

Incubate for 60 minutes at 37°C in the dark. During this time, the AM ester is cleaved by intracellular esterases, trapping the active Fura-2 dye inside the cells.

-

Wash the cells with the physiological salt solution to remove extracellular dye.

-

-

Calcium Imaging and Heat Challenge:

-

The microplate is placed in a fluorescence plate reader (e.g., FLIPR) equipped with a temperature-controlled stage and liquid handling capabilities.

-

Fura-2 fluorescence is measured by alternately exciting the cells at 340 nm and 380 nm and recording the emission at ~510 nm. The ratio of the emission intensities (F340/F380) is proportional to the intracellular calcium concentration.

-

A baseline fluorescence ratio is recorded at room temperature (~22°C).

-

To test for inhibition, this compound at various concentrations is added to the wells and allowed to incubate for 5-10 minutes.

-

The temperature of the plate is rapidly increased to a noxious level (e.g., 45-50°C) to activate TRPV1.

-

The change in the F340/F380 ratio is monitored in real-time. The peak increase in the ratio following the heat challenge is used as the measure of TRPV1 activation.

-

-

Data Analysis:

-

The response in antagonist-treated wells is compared to the vehicle-treated control wells (heat challenge alone).

-

The percentage of inhibition is calculated, and a dose-response curve is fitted to determine the IC₅₀ value for this compound against heat activation.

-

Conclusion

This compound is a well-characterized, high-potency TRPV1 antagonist that effectively blocks channel activation by both acidic conditions and noxious heat.[2][4] The quantitative data demonstrate its nanomolar potency against multiple forms of chemical activation, and qualitative evidence confirms its complete blockade of acid-evoked currents at a concentration of 100 nM.[2] While a specific IC₅₀ for heat has not been reported in seminal literature, this compound is consistently described as an inhibitor of all activation modalities. The detailed experimental protocols for electrophysiology and calcium imaging provide a robust framework for studying the effects of this compound and other modulators on TRPV1 function. This compound remains a critical pharmacological tool for investigating the role of TRPV1 in pain and sensory signaling and serves as a benchmark for the development of next-generation analgesics.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. This compound [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel and selective transient receptor potential type V1 receptor antagonist, blocks channel activation by vanilloids, heat, and acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel transient receptor potential type V1 receptor antagonist, relieves pathophysiological pain associated with inflammation and tissue injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Understanding the A-425619 Binding Site on the TRPV1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a critical molecular integrator of noxious stimuli, including heat, protons (acidic conditions), and pungent compounds like capsaicin.[1][2] Its activation on sensory neurons plays a pivotal role in initiating pain and neurogenic inflammation, making it a prime target for the development of next-generation analgesics.[1][3] A-425619, chemically known as [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], is a novel, potent, and selective competitive antagonist of the TRPV1 receptor.[1][4] This technical guide provides an in-depth analysis of the this compound binding site, its mechanism of action, and the experimental protocols used for its characterization.

Mechanism of Action and Binding Characteristics

This compound functions as a competitive antagonist, meaning it directly competes with agonists like capsaicin for the same binding site on the TRPV1 channel.[1][5] By occupying this site, it locks the channel in a closed, non-conductive state, thereby preventing the influx of cations (primarily Ca2+) that triggers neuronal depolarization and the sensation of pain.[5]

A key characteristic of this compound is its ability to block multiple modes of TRPV1 activation, including those induced by vanilloids (e.g., capsaicin, N-arachidonoyl-dopamine or NADA), heat, and acid.[5] This broad-spectrum antagonism is a desirable trait for therapeutic efficacy in various pain states, as antagonists that inhibit all modes of activation have shown greater effectiveness in reducing inflammatory hyperalgesia in preclinical models.[5]

Quantitative Analysis of this compound Potency

The inhibitory potency of this compound has been quantified across different experimental paradigms and neuronal types. The data consistently demonstrates its high affinity for the TRPV1 receptor.

| Antagonist | Agonist (Concentration) | Neuronal Tissue | Assay Type | IC50 Value | Reference |

| This compound | Capsaicin (500 nM) | Dorsal Root Ganglia (DRG) | Ca2+ Influx | 78 nM | [6][7] |

| This compound | Capsaicin (500 nM) | Trigeminal Ganglia (TG) | Ca2+ Influx | 115 nM | [6][7] |

| This compound | NADA (3 µM) | Dorsal Root Ganglia (DRG) | Ca2+ Influx | 36 nM | [6][7] |

| This compound | NADA (3 µM) | Trigeminal Ganglia (TG) | Ca2+ Influx | 37 nM | [6][7] |

| This compound | Capsaicin | Rat DRG Neurons | Electrophysiology | 9 nM | [6] |

| Capsazepine | Capsaicin (500 nM) | Dorsal Root Ganglia (DRG) | Ca2+ Influx | 2,630 nM (2.63 µM) | [7] |

| Capsazepine | Capsaicin (500 nM) | Trigeminal Ganglia (TG) | Ca2+ Influx | 6,310 nM (6.31 µM) | [7] |

| Capsazepine | NADA (3 µM) | Dorsal Root Ganglia (DRG) | Ca2+ Influx | 741 nM | [7] |

| Capsazepine | NADA (3 µM) | Trigeminal Ganglia (TG) | Ca2+ Influx | 708 nM | [7] |

Inferred Binding Site of this compound

While direct crystallographic data of this compound bound to TRPV1 is not available in the provided context, its classification as a competitive antagonist strongly implies that it binds to the same pocket as capsaicin.[1][5] Structure-activity relationship (SAR) studies of classical competitive antagonists, a group to which this compound belongs due to its urea moiety, have elucidated key features of this binding site.[5] The capsaicin-binding pocket is located within the transmembrane domains of the TRPV1 subunit.[2] The interaction of this compound within this pocket stabilizes the channel in its closed conformation, preventing the conformational changes required for ion permeation.

Key Experimental Protocols

The characterization of this compound's interaction with the TRPV1 receptor relies on several key in vitro methodologies.

Calcium Influx Assay

This assay is a primary method for assessing the function of TRPV1 and the efficacy of its antagonists.

-

Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to TRPV1 agonists and their inhibition by antagonists.

-

Methodology:

-

Cell Culture: Primary cultures of dorsal root ganglia (DRG) or trigeminal ganglia (TG) neurons, or cell lines heterologously expressing TRPV1 (e.g., HEK293), are grown on glass coverslips.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM). The dye's fluorescence intensity or emission ratio changes upon binding to free intracellular calcium.

-

Baseline Measurement: A baseline fluorescence reading is established for the cells in a standard buffer solution.

-

Antagonist Incubation: The cells are pre-incubated with varying concentrations of this compound or a vehicle control for a defined period.

-

Agonist Challenge: A known TRPV1 agonist (e.g., capsaicin, NADA) is applied to the cells, and the change in fluorescence, corresponding to Ca2+ influx, is recorded using fluorescence microscopy.

-

Data Analysis: The peak fluorescence response is measured. The inhibitory effect of this compound is calculated as a percentage of the response seen with the agonist alone. Dose-response curves are generated to determine the IC50 value.

-

Electrophysiology (Whole-Cell Patch-Clamp)

This technique provides a direct measure of ion channel activity.

-

Objective: To measure the ion currents flowing through the TRPV1 channel upon activation and their blockade by antagonists.

-

Methodology:

-

Cell Preparation: A single neuron or TRPV1-expressing cell is selected for recording.

-

Pipette Positioning: A glass micropipette with a very fine tip is brought into contact with the cell membrane to form a high-resistance seal (a "gigaseal").

-

Whole-Cell Configuration: The membrane patch under the pipette is ruptured, allowing electrical access to the entire cell interior. The membrane potential is "clamped" at a set voltage.

-

Agonist Application: A TRPV1 agonist (e.g., capsaicin, low pH buffer) is applied to the cell via a perfusion system, causing the TRPV1 channels to open and generating an inward current.

-

Antagonist Application: this compound is co-applied with the agonist or pre-applied to measure its ability to block the agonist-evoked current.[6]

-

Data Analysis: The amplitude of the inward current is measured before and after antagonist application. The degree of inhibition is quantified, and dose-response relationships are established to calculate IC50 values.

-

Calcitonin Gene-Related Peptide (CGRP) Release Assay

This assay measures a key downstream physiological consequence of TRPV1 activation in sensory neurons.

-

Objective: To quantify the release of the neuropeptide CGRP from sensory neurons following TRPV1 activation and its inhibition by antagonists.

-

Methodology:

-

Neuronal Culture: DRG or TG neurons are cultured for several days to allow for maturation.

-

Wash and Pre-incubation: Cultures are washed and pre-incubated in a buffer solution. They are then incubated with various concentrations of this compound or a vehicle control.

-

Stimulation: The neurons are stimulated with a TRPV1 agonist (e.g., capsaicin, NADA) for a short period (e.g., 10-15 minutes) to induce CGRP release into the supernatant.

-

Supernatant Collection: The supernatant is collected from each well.

-

Quantification: The amount of CGRP in the supernatant is quantified using a sensitive immunoassay, typically an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The amount of CGRP released in the presence of the antagonist is compared to the amount released by the agonist alone to determine the percentage of inhibition.

-

Visualizations: Pathways and Protocols

Caption: TRPV1 signaling pathway and inhibition by this compound.

Caption: Competitive antagonism at the TRPV1 receptor binding site.

Caption: Experimental workflow for the Calcium Influx Assay.

References

- 1. TRPV1: A Target for Next Generation Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. TRPV1 Receptors in the CNS Play a Key Role in Broad-Spectrum Analgesia of TRPV1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel transient receptor potential type V1 receptor antagonist, relieves pathophysiological pain associated with inflammation and tissue injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Characterization of this compound at native TRPV1 receptors: a comparison between dorsal root ganglia and trigeminal ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for A-425619 in In Vivo Pain Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of A-425619, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, in various preclinical in vivo models of pain. The protocols and data presented are intended to assist in the design and execution of studies aimed at evaluating the analgesic efficacy of this compound.

Mechanism of Action